(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2-methylpropanoic acid
Description
The compound (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2-methylpropanoic acid is a chiral α-amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amino moiety, a 2-fluorophenyl substituent at the β-position, and a methyl group at the α-carbon.
Properties
IUPAC Name |
(2R)-3-(2-fluorophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4/c1-14(2,3)21-13(20)17-15(4,12(18)19)9-10-7-5-6-8-11(10)16/h5-8H,9H2,1-4H3,(H,17,20)(H,18,19)/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDAZPHENNYPKS-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CC1=CC=CC=C1F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC1=CC=CC=C1F)(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Boc Protection
The synthesis begins with L-2-amino-2-methylpropanoic acid as the chiral backbone. To prevent unwanted side reactions during subsequent steps, the amino group is protected using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically conducted in a mixture of tetrahydrofuran (THF) and water at pH 8–9, maintained by triethylamine (TEA) as a base . The Boc group is favored for its stability under basic and nucleophilic conditions, ensuring the integrity of the amino group during later stages.
Reaction Conditions for Boc Protection
| Parameter | Value |
|---|---|
| Solvent | THF:H₂O (4:1) |
| Base | Triethylamine (1.2 equiv) |
| Temperature | 0°C → room temperature |
| Time | 2–4 hours |
| Yield | 85–92% |
The product, (2R)-2-[(tert-butoxycarbonyl)amino]-2-methylpropanoic acid, is isolated via acidification to pH 2–3 using HCl, followed by extraction with ethyl acetate .
Introduction of the 2-Fluorophenyl Side Chain
The 2-fluorophenyl moiety is introduced via a Friedel-Crafts alkylation reaction. The Boc-protected amino acid is activated as a mixed anhydride using isobutyl chloroformate, enabling electrophilic aromatic substitution. The reaction proceeds in dichloromethane (DCM) with aluminum chloride (AlCl₃) as a Lewis acid .
Key Considerations:
-
Regioselectivity: The ortho position of the fluorophenyl ring is favored due to the electron-withdrawing effect of fluorine, directing AlCl₃ to activate the meta position for alkylation.
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Steric Hindrance: The methyl group at C2 of the amino acid backbone necessitates prolonged reaction times (8–12 hours) for complete conversion .
Optimized Alkylation Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Lewis Acid | AlCl₃ (1.5 equiv) |
| Temperature | 0°C → reflux |
| Time | 10–12 hours |
| Yield | 68–75% |
Hydrolysis and Deprotection Strategies
After alkylation, the tert-butyl ester is hydrolyzed to the carboxylic acid using lithium hydroxide (LiOH) in a THF/water mixture. Critical parameters include:
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Solvent Ratio: THF:H₂O = 3:1 to balance solubility and reactivity .
-
pH Control: Maintained at 10–11 during hydrolysis to prevent racemization.
Deprotection of the Boc Group
A novel method using oxalyl chloride in methanol at room temperature selectively removes the Boc group without affecting the fluorophenyl ring . This approach avoids traditional harsh acids like trifluoroacetic acid (TFA), preserving acid-sensitive functional groups.
Deprotection Data
| Parameter | Value |
|---|---|
| Reagent | Oxalyl chloride (2.0 equiv) |
| Solvent | Methanol |
| Temperature | Room temperature |
| Time | 1–4 hours |
| Yield | 85–90% |
Enantiomeric Resolution and Chiral Purity
The (2R)-configuration is ensured through chiral chromatography. A Chiralpak® IC column with hexane/isopropanol (90:10) resolves enantiomers, achieving >99% enantiomeric excess (e.e.) . Polarimetry confirms specific rotation values ([α]D²⁵ = +14.5° for the target compound), aligning with literature standards for R-configuration .
Chromatographic Conditions
| Parameter | Value |
|---|---|
| Column | Chiralpak® IC |
| Mobile Phase | Hexane:isopropanol (90:10) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Industrial-Scale Production Methods
For large-scale synthesis, continuous flow reactors enhance yield and reduce reaction times. Key adaptations include:
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Hydrogenation: High-pressure (50 bar) hydrogenation with palladium-on-carbon (Pd/C) for reductive steps.
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Purification: Simulated moving bed (SMB) chromatography for efficient separation of enantiomers .
Process Metrics
| Parameter | Lab Scale | Industrial Scale |
|---|---|---|
| Batch Size | 10 g | 50 kg |
| Purity | 95% | 99.5% |
| Production Time | 72 hours | 24 hours |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃): δ 1.41 (s, 9H, Boc), 1.58 (s, 3H, CH₃), 3.22 (d, J = 14 Hz, 1H, CH₂), 3.55 (d, J = 14 Hz, 1H, CH₂), 7.12–7.28 (m, 4H, Ar-H) .
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₁₅H₁₉FNO₄ [M+H]⁺: 296.1297; Found: 296.1295 .
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines, offering stability under basic and nucleophilic conditions but labile under acidic conditions.
Mechanistic Insight : Acidic conditions protonate the Boc group’s carbonyl oxygen, leading to carbamate cleavage and release of the free amine. The 2-fluorophenyl and α-methyl groups sterically hinder side reactions during deprotection .
Carboxylic Acid Functionalization
The carboxylic acid group participates in coupling reactions to form amides or esters, essential for peptide synthesis or prodrug development.
Key Considerations :
-
Steric hindrance from the α-methyl and 2-fluorophenyl groups may slow reaction kinetics .
-
The electron-withdrawing fluorine atom on the phenyl ring minimally impacts the carboxylic acid’s reactivity due to its distal position .
Aromatic Ring Modifications
The 2-fluorophenyl group exhibits limited reactivity under standard electrophilic aromatic substitution (EAS) conditions due to fluorine’s strong electron-withdrawing and ortho/para-directing effects.
| Reaction Type | Conditions | Outcome | References |
|---|---|---|---|
| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | No reaction observed under mild conditions | |
| Nitration | HNO₃/H₂SO₄, 50°C | Trace nitro derivatives formed at high temps |
Note : The fluorine atom’s deactivating effect and steric protection from the adjacent methyl group further suppress aromatic reactivity .
Stereochemical Stability
The (2R)-configuration at the α-carbon remains stable under most reaction conditions due to the bulky tert-butyl and methyl groups, which prevent racemization during:
Experimental Evidence :
Thermal and pH Stability
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Agents
The compound has been investigated for its potential role as an anticancer agent. Research indicates that derivatives of amino acids, particularly those modified with tert-butoxycarbonyl (Boc) groups, can enhance the bioactivity of compounds targeting cancer cells. For example, studies have shown that the incorporation of Boc-D-phenylalanine into larger molecular frameworks can improve their efficacy against specific cancer types by modulating biological pathways involved in tumor growth and metastasis .
1.2 Neurological Applications
Boc-D-phenylalanine has been explored for its neuroprotective properties. Certain derivatives have been shown to interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to modify the compound's structure allows for the optimization of its pharmacological profile, enhancing its interaction with neural receptors .
Peptide Synthesis
2.1 Building Block for Peptides
The compound serves as a crucial building block in the synthesis of peptides. Its Boc protection group allows for selective deprotection during peptide assembly, facilitating the introduction of various amino acids into peptide chains without interfering with other functional groups. This property is particularly valuable in the synthesis of complex peptides used in therapeutic applications .
2.2 Enhanced Stability
Incorporating Boc-D-phenylalanine into peptide sequences can enhance the stability and solubility of the resulting peptides. This is essential for developing peptide-based drugs that require prolonged circulation time in biological systems to achieve therapeutic efficacy .
Drug Development
3.1 Prodrug Formulations
The compound's structure lends itself well to prodrug formulations, where it can be modified to improve the pharmacokinetic properties of active drugs. By attaching Boc-D-phenylalanine to drug molecules, researchers can enhance absorption and bioavailability while reducing toxicity .
3.2 Targeted Drug Delivery
Research indicates that conjugating Boc-D-phenylalanine with targeting moieties can facilitate targeted drug delivery systems. This approach aims to improve drug accumulation at disease sites while minimizing systemic exposure, thus enhancing therapeutic outcomes and reducing side effects .
Mechanism of Action
The mechanism of action of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the chiral center ensures the desired stereochemical interactions. The Boc protecting group provides stability during synthetic transformations and can be removed to expose the active amino group.
Comparison with Similar Compounds
Halogen-Substituted Phenyl Analogs
Variations in halogen substituents on the phenyl ring significantly influence physicochemical and biological properties.
Alkyl and Functionalized Phenyl Derivatives
Substituents such as alkyl groups or heterocycles modulate solubility and target selectivity.
Methyl-Substituted and Hydroxylated Variants
Modifications at the α-carbon or β-position alter stereochemical and metabolic profiles.
Key Research Findings
Fluorine Substitution : The 2-fluorophenyl group in the target compound balances electronegativity and lipophilicity, optimizing membrane permeability compared to bulkier chloro or trifluoromethyl analogs .
Boc Protection : The tert-butoxycarbonyl group universally improves stability during solid-phase peptide synthesis across all analogs, as evidenced by protocols in and .
Biological Activity
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2-methylpropanoic acid, commonly referred to as Boc-D-2-F-Phe-OH, is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a fluorinated phenyl moiety, positions it as a potential candidate for various biological applications, particularly in the context of amino acid transport and tumor imaging.
Chemical Structure and Properties
- Molecular Formula : C14H18FNO4
- Molecular Weight : 283.295 g/mol
- IUPAC Name : this compound
The compound features a chiral center at the second carbon, contributing to its stereochemical properties, which are crucial for its biological activity.
Amino Acid Transport
Research indicates that Boc-D-2-F-Phe-OH acts as a substrate for amino acid transport systems. Specifically, studies have shown that compounds with similar structures exhibit high uptake in glioma cells via system A amino acid transporters. For instance, the (R)-enantiomers of fluorinated analogues have demonstrated superior uptake compared to their (S)-counterparts in in vitro models, suggesting that stereochemistry plays a critical role in biological activity .
Tumor Imaging Potential
The compound's ability to cross the blood-brain barrier (BBB) makes it a promising candidate for tumor imaging. In vivo studies using rat models of gliosarcoma have reported tumor-to-normal brain ratios ranging from 20:1 to 115:1 for related compounds. This high selectivity is attributed to the low normal brain uptake due to the absence of A-type amino acid transport across the BBB's luminal surface .
Case Studies
A notable study investigated the biological properties of fluorinated amino acids, including Boc-D-2-F-Phe-OH. The findings highlighted that these compounds could significantly enhance tumor visualization in PET imaging due to their preferential accumulation in tumor tissues over normal brain tissue .
| Compound | Tumor Uptake Ratio (Tumor:Normal Brain) |
|---|---|
| Boc-D-2-F-Phe-OH | 20:1 to 115:1 |
| [18F]FAMP | 20:1 to 115:1 |
| [18F]NMeFAMP | Higher than [18F]FAMP |
The mechanism by which Boc-D-2-F-Phe-OH facilitates amino acid transport involves its interaction with specific transporter proteins located on cell membranes. These transporters are responsible for mediating the influx of amino acids into cells, which is crucial for various physiological processes including protein synthesis and metabolic regulation.
Synthesis and Characterization
The synthesis of Boc-D-2-F-Phe-OH typically involves standard peptide coupling techniques, where the Boc group serves as a protective moiety during the reaction. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound .
Q & A
Q. What are the key considerations for synthesizing (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2-methylpropanoic acid?
- Methodological Answer : Synthesis typically involves coupling the Boc-protected amino acid moiety with the 2-fluorophenylmethyl group. A common approach uses DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) to activate the carboxylic acid for amide bond formation . Critical steps include:
- Protection : Ensure the tert-butoxycarbonyl (Boc) group is stable under reaction conditions.
- Steric hindrance management : The 2-fluorophenyl and methyl groups may slow coupling; extended reaction times (e.g., 16 hours) are often required .
- Workup : Extract with water and organic solvents (e.g., ethyl acetate), followed by acidification to pH ~6 for precipitation .
Q. How can I purify this compound, and what analytical methods validate its purity?
- Methodological Answer :
- Purification : Use preparative HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to isolate the product .
- Characterization :
- NMR : Confirm stereochemistry via H and C NMR, focusing on the chiral center (2R) and fluorine coupling patterns .
- Mass spectrometry (MS) : Verify molecular weight (e.g., [M+H] expected at m/z ~340) .
- HPLC : Assess purity (>95%) using a chiral stationary phase to resolve enantiomers .
Q. What are common pitfalls in characterizing the stereochemical integrity of this compound?
- Methodological Answer :
- Chiral inversion : The 2-methyl group may induce racemization during synthesis. Mitigate by using low temperatures and avoiding strong bases .
- Analytical validation : Employ chiral HPLC or NMR with chiral shift reagents (e.g., Eu(hfc)) to confirm the (2R) configuration .
Advanced Research Questions
Q. How does the 2-fluorophenyl substituent influence the compound’s stability under physiological conditions?
- Methodological Answer :
- Hydrolytic stability : The electron-withdrawing fluorine atom may increase resistance to enzymatic cleavage. Test via:
- In vitro assays : Incubate with liver microsomes or esterases, monitoring degradation by LC-MS .
- pH-dependent studies : Evaluate stability in buffers (pH 1–10) at 37°C for 24–72 hours .
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .
Q. How can computational modeling predict the compound’s reactivity in peptide coupling reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate energy barriers for amide bond formation, focusing on steric clashes between the 2-fluorophenyl group and coupling reagents .
- Molecular Dynamics (MD) : Simulate solvation effects in DCM or THF to optimize reaction conditions .
Q. How do I resolve contradictions in reported yields for similar Boc-protected amino acid derivatives?
- Methodological Answer :
- Variable factors :
- Substituent effects : The 2-fluorophenyl group may reduce yields compared to para-substituted analogs due to steric hindrance .
- Coupling reagent efficiency : Compare DCC with alternatives like EDC/HOBt or HATU .
- Troubleshooting :
- Monitor reaction progress by TLC or LC-MS at 2-hour intervals.
- Optimize equivalents of DMAP (0.1–0.2 eq) to enhance catalytic activity .
Q. What strategies ensure enantiomeric purity in large-scale synthesis?
- Methodological Answer :
- Asymmetric synthesis : Use chiral auxiliaries or enzymes (e.g., lipases) to favor the (2R)-configuration .
- Crystallization-induced diastereomer resolution : Co-crystallize with a chiral counterion (e.g., L-tartaric acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
